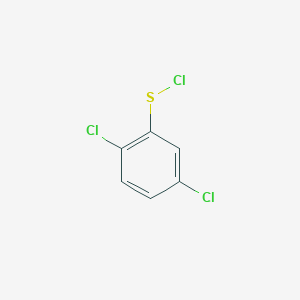

2,5-Dichlorobenzenesulfenyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl3S |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

(2,5-dichlorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H3Cl3S/c7-4-1-2-5(8)6(3-4)10-9/h1-3H |

InChI Key |

VPNUCTPEIZDTGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)SCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Technical Guide to Sulfenyl and Sulfonyl Chlorides: Differentiating Structure, Reactivity, and Synthetic Utility

Executive Summary

For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent chemistry is fundamental to innovation. Within the versatile family of organosulfur compounds, sulfenyl chlorides (R-S-Cl) and sulfonyl chlorides (R-SO₂Cl) are two classes of reagents that, despite their nominal similarity, possess profoundly different electronic structures and chemical reactivities. This guide provides an in-depth technical analysis of these differences, using 2,5-dichlorobenzenesulfenyl chloride as a specific exemplar for the sulfenyl class and comparing it against the broader, yet structurally related, sulfonyl chloride family. We will dissect their molecular architecture, explore their divergent reaction mechanisms, provide field-proven synthetic protocols, and highlight how their unique properties are leveraged in the synthesis of complex molecules, particularly within medicinal chemistry.

Foundational Concepts: The Role of Sulfur's Oxidation State

The chemical dichotomy between sulfenyl and sulfonyl chlorides is rooted in the oxidation state of the central sulfur atom. This single factor dictates the geometry, electrophilicity, and subsequent reaction pathways of the entire functional group.

-

Sulfenyl Chlorides : The sulfur atom exists in a low +2 oxidation state. These compounds are analogous to organic hypochlorites and act as potent electrophilic sources of a sulfenium cation (RS⁺).[1]

-

Sulfonyl Chlorides : The sulfur atom is in a high +6 oxidation state, similar to sulfuric acid.[2] This renders the sulfur atom highly electron-deficient and a powerful electrophilic center for nucleophilic substitution.[3]

This fundamental electronic difference is the origin of their distinct synthetic roles.

The Sulfonyl Chloride Functional Group: A Pillar of Medicinal Chemistry

The sulfonyl chloride moiety is a cornerstone in the synthesis of countless therapeutic agents.[4] Its reactivity is reliable, well-documented, and amenable to creating the ubiquitous sulfonamide linkage.

Molecular and Electronic Structure

A sulfonyl chloride is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom.

-

Geometry : The sulfur center is tetrahedral.

-

Electrophilicity : The potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom make the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] The chloride ion serves as an excellent leaving group, facilitating substitution reactions.[3]

Caption: General structure of a sulfonyl chloride.

Synthesis of Sulfonyl Chlorides

Aryl sulfonyl chlorides are commonly prepared via the chlorosulfonation of an aromatic ring or through Sandmeyer-type reactions of anilines.[7][8] The oxidative chlorination of thiols or their derivatives is also a widely used and efficient method.[9][10]

Characteristic Reactivity: Formation of Sulfonamides and Sulfonate Esters

The predominant reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.

-

Reaction with Amines : Primary and secondary amines readily attack the electrophilic sulfur atom to displace the chloride, forming a stable sulfonamide bond (-SO₂NR'₂).[6][11] This reaction is the foundation of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

-

Reaction with Alcohols : In the presence of a non-nucleophilic base, alcohols react to form sulfonate esters (-SO₂OR').[7][12] These esters are excellent leaving groups in subsequent substitution or elimination reactions.

The Sulfenyl Chloride Functional Group: A Source of Electrophilic Sulfur

While less common in blockbuster pharmaceuticals, sulfenyl chlorides are valuable reagents for installing a single sulfur atom, creating disulfides, or forming sulfenamides. Here, we use the this compound scaffold as our reference.

Molecular and Electronic Structure

A sulfenyl chloride consists of a sulfur atom single-bonded to an organic residue and a chlorine atom.

-

Geometry : The geometry around the sulfur atom is bent.

-

Reactivity : Lacking the oxidizing power of the sulfonyl group, the reactivity is driven by the polar S-Cl bond, making the sulfur atom an electrophilic target and a source of the RS⁺ group.[1]

Caption: General structure of a sulfenyl chloride.

Synthesis of Sulfenyl Chlorides

The most common laboratory preparation involves the direct chlorination of a disulfide (R-S-S-R). This reaction, known as the Zincke disulfide reaction, cleaves the S-S bond to yield two equivalents of the sulfenyl chloride.[1]

Characteristic Reactivity: Additions and Sulfenamide Formation

Sulfenyl chlorides exhibit distinct reactivity patterns compared to their sulfonyl counterparts.

-

Addition to Alkenes : They readily undergo electrophilic addition across double bonds, yielding β-chloro thioethers.[1]

-

Reaction with Amines : They react with amines to form sulfenamides (R-S-NR'₂), which are used in the production of some fungicides.[1]

Core Differences: A Head-to-Head Comparison

The practical application of these reagents hinges on a clear understanding of their fundamental differences. The following sections and data provide a direct comparison.

Structural and Electronic Disparities

| Feature | Sulfenyl Chloride (e.g., this compound) | Sulfonyl Chloride (e.g., 2,5-Dichlorobenzenesulfonyl Chloride) |

| Functional Group | R-S-Cl | R-SO₂Cl |

| Sulfur Oxidation State | +2 | +6[2] |

| Geometry at Sulfur | Bent | Tetrahedral[2] |

| Key Reactivity | Electrophilic source of RS⁺[1] | Electrophilic center for nucleophilic substitution[3][5] |

| Primary Product with R'₂NH | Sulfenamide (R-S-NR'₂)[1] | Sulfonamide (R-SO₂-NR'₂)[12] |

| Hydrolytic Stability | Reacts with water to form sulfenic acids (R-SOH)[1] | More robust but hydrolyzes to sulfonic acids (R-SO₃H)[7][12] |

Divergent Reactivity Pathways

The reaction with a generic amine nucleophile clearly illustrates the divergent outcomes based on the sulfur's oxidation state.

Caption: Reaction of amines with sulfenyl vs. sulfonyl chlorides.

Spectroscopic Differentiation

In a laboratory setting, these two classes of compounds are readily distinguishable using standard analytical techniques.[13]

-

Infrared (IR) Spectroscopy : Sulfonyl chlorides exhibit two very strong, characteristic absorption bands for the symmetric and asymmetric S=O stretches, typically found between 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹, respectively. Sulfenyl chlorides lack these absorptions entirely.[13]

-

¹³C NMR Spectroscopy : The carbon atom attached to the sulfonyl group will be significantly deshielded (shifted further downfield) compared to the carbon attached to a sulfenyl group due to the powerful electron-withdrawing nature of the -SO₂Cl moiety.

Experimental Protocols

The following protocols provide standardized, reliable methods for the synthesis of representative aryl sulfonyl and sulfenyl chlorides.

Protocol: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

This method details the synthesis from 1,4-dichlorobenzene via chlorosulfonation.[14]

Materials:

-

1,4-Dichlorobenzene

-

Chlorosulfuric acid (HSO₃Cl)

-

Ice

-

Deionized water

Procedure:

-

In a fume hood, equip a round-bottom flask with a stir bar and an addition funnel.

-

Charge the flask with 1,4-dichlorobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfuric acid dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 150 °C for 2-3 hours until HCl gas evolution ceases.

-

Scientist's Note: This heating step drives the electrophilic aromatic substitution to completion. The reaction must be performed in a well-ventilated fume hood due to the release of corrosive HCl gas.

-

Cool the reaction mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolate the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water to remove any residual acid.

-

Dry the product (2,5-dichlorobenzenesulfonyl chloride) under vacuum. It can be further purified by recrystallization if necessary.[14]

Protocol: Synthesis of a Representative Aryl Sulfenyl Chloride

This protocol describes the general synthesis of an aryl sulfenyl chloride from the corresponding diaryl disulfide.[1]

Materials:

-

Diaryl disulfide (e.g., bis(2,5-dichlorophenyl) disulfide)

-

Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

-

Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

In a fume hood, dissolve the diaryl disulfide in an anhydrous inert solvent in a flask equipped with a stir bar and a gas inlet (if using Cl₂ gas).

-

Cool the solution to 0 °C in an ice bath.

-

If using chlorine gas, bubble it through the solution at a slow, steady rate. If using sulfuryl chloride, add it dropwise. Monitor the reaction by TLC or GC until the starting disulfide is consumed.

-

Scientist's Note: The reaction is often accompanied by a color change. Over-chlorination should be avoided as it can lead to the formation of sulfur trichloride species.[1]

-

Once the reaction is complete, remove the excess chlorine by bubbling nitrogen gas through the solution.

-

Remove the solvent under reduced pressure. The resulting aryl sulfenyl chloride is often used directly in the next step without further purification due to its reactivity.

Conclusion for the Practicing Scientist

While both this compound and the broader class of sulfonyl chlorides are reactive organosulfur-chlorine compounds, they are not interchangeable. Their chemistry is governed by the oxidation state of the sulfur atom, leading to distinct structural, electronic, and reactive properties.

-

Choose a sulfonyl chloride when the synthetic goal is to introduce a sulfonyl (-SO₂-) moiety, most commonly for the preparation of highly stable sulfonamides and sulfonate esters, which are prevalent in drug discovery.[4][15]

-

Choose a sulfenyl chloride for introducing an electrophilic thioether (-S-) group, such as in additions to unsaturated systems or for the synthesis of sulfenamides.

A precise understanding of these differences is not merely academic; it is essential for the rational design of synthetic routes, the prediction of reaction outcomes, and the successful development of novel chemical entities in research and industry.

References

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2729. Available from: [Link]

- Simplicio, A. (2026).

-

Wikipedia. (2023). Sulfuryl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

North, M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 753-757. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem Compound Database. Retrieved from [Link]

-

Aatmnirbhar Chemicals. (2025). What are the chemical properties of Benzene Sulfonyl Chloride?. Retrieved from [Link]

-

ResearchGate. (2019). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

Sancilio. (2026). The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. Retrieved from [Link]

-

ResearchGate. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

-

Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). Retrieved from [Link]

-

Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from: [Link]

-

Organic Chemistry. (n.d.). Alcohol to Chloride Mechanism - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (2023). Sulfenyl chloride. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1971). Sulfinyl and Sulfonyl Chlorides by Chlorination. Retrieved from [Link]

-

Al-Masum, M., & Al-Mughaid, H. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. Crystals, 12(12), 1779. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Applications of 2,4-Dichlorobenzenesulfonyl Chloride in Pharma R&D. Retrieved from [Link]

-

YouTube. (2020). Chloramphenicol. Retrieved from [Link]

-

National Library of Medicine. (n.d.). View MeSH Trace. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzyl chloride – Knowledge and References. Retrieved from [Link]

-

BioResources. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Retrieved from [Link]

Sources

- 1. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]

- 15. Sulfonyl Chlorides/Fluorides [yufenggp.com]

Structural Divergence and Synthetic Utility: 2,5-Dichlorobenzenesulfenyl Chloride vs. Sulfonyl Chloride

Executive Summary

In the landscape of organosulfur chemistry, the distinction between the sulfenyl (-SCl) and sulfonyl (-SO₂Cl) moieties is a fundamental lesson in oxidation state-dependent reactivity. While both 2,5-dichlorobenzenesulfenyl chloride (Compound A ) and 2,5-dichlorobenzenesulfonyl chloride (Compound B ) share the same dichlorobenzene core, their behaviors are diametrically opposed. Compound A acts as a soft, highly reactive electrophile prone to addition reactions, whereas Compound B serves as a hard, stable electrophile ideal for nucleophilic substitutions. This guide dissects their structural parameters, synthetic protocols, and divergent applications in drug discovery.

Structural & Electronic Architecture

The primary differentiator between these two species is the oxidation state of the central sulfur atom, which dictates geometry and frontier molecular orbital (FMO) interactions.

Comparative Physicochemical Data

| Feature | This compound (A ) | 2,5-Dichlorobenzenesulfonyl Chloride (B ) |

| Formula | C₆H₃Cl₃S | C₆H₃Cl₃O₂S |

| S-Oxidation State | +2 (Formal) | +6 (Formal) |

| Geometry at S | Bent ( | Distorted Tetrahedral ( |

| Bond Angle | ||

| S-Cl Bond Length | ||

| Electrophilicity | Soft (Orbital-controlled) | Hard (Charge-controlled) |

| Stability | Moisture Sensitive (Hydrolyzes to disulfide) | Stable Solid (mp 36–37 °C) |

Electronic Implications

-

Sulfenyl (A): The sulfur atom possesses two lone pairs. The HOMO is largely sulfur p-orbital in character, making it a "soft" nucleophile in some contexts, but the low-lying

orbital makes it a potent "soft" electrophile. It readily forms bridged episulfonium ions with alkenes. -

Sulfonyl (B): The sulfur is highly oxidized with significant positive charge density, withdrawn by the two oxo groups. It reacts primarily via charge-controlled attack by hard nucleophiles (amines, alkoxides) at the sulfur center.

Synthetic Pathways & Process Chemistry[3]

The synthesis of these compounds requires distinct strategies. Compound B is accessible via electrophilic aromatic substitution (EAS), while Compound A requires the oxidation of a lower-valent sulfur precursor.

Synthesis Flowchart (Graphviz)

Figure 1: Divergent synthetic routes. Sulfonyl chlorides are derived from the arene, while sulfenyl chlorides require a thiol or disulfide precursor.

Detailed Protocols

Protocol A: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. The electron-withdrawing chlorines on the ring direct the sulfonation to the ortho position relative to one chlorine (and meta to the other), but due to symmetry in 1,4-dichlorobenzene, only one product is formed.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HCl gas.

-

Reaction: Charge 1,4-dichlorobenzene (1.0 eq). Heat to melt (53 °C). Dropwise add chlorosulfonic acid (5.0 eq) over 30 minutes.

-

Heating: Heat the mixture to 150 °C for 2–4 hours. Evolution of HCl will be vigorous.

-

Quench: Cool the mixture to room temperature. Carefully pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum desiccator over P₂O₅.

-

Yield: Typically 80–90%. Mp: 36–37 °C.[1]

Protocol B: Synthesis of this compound

Rationale: This reaction involves the chlorinolysis of the S-H bond. It must be conducted under strictly anhydrous conditions because the product hydrolyzes rapidly to the disulfide and thiosulfonate.

-

Setup: Flame-dry a 2-neck flask under a stream of Nitrogen/Argon. Use anhydrous CCl₄ or CH₂Cl₂ as solvent.

-

Precursor: Dissolve 2,5-dichlorothiophenol (1.0 eq) in the solvent. Cool to -10 °C.

-

Chlorination: Bubble dry Chlorine gas (Cl₂) or add sulfuryl chloride (SO₂Cl₂, 1.0 eq) dropwise.

-

Observation: The solution will turn deep red/orange (characteristic of sulfenyl chlorides).

-

Workup: Remove solvent under reduced pressure (keep temperature < 40 °C).

-

Purification: The residue is typically used crude for subsequent steps due to instability. If isolation is required, vacuum distillation is necessary, but risk of disproportionation exists.

Reactivity Profiles & Mechanistic Divergence

The utility of these molecules in drug development hinges on their distinct mechanisms of interaction with nucleophiles.

Mechanistic Comparison

| Reaction Type | Sulfenyl Chloride (-SCl) | Sulfonyl Chloride (-SO₂Cl) |

| Mechanism | Associative ( | Addition-Elimination ( |

| Key Intermediate | Episulfonium Ion (with alkenes) | Sulfene (elimination path) or Pentacoordinate S |

| Hard Nucleophiles | Forms Sulfenamides (Labile, S-N) | Forms Sulfonamides (Stable, SO₂-N) |

| Soft Nucleophiles | Forms Disulfides (S-S) | Forms Thiosulfonates (S-SO₂) |

Reactivity Pathway Diagram (Graphviz)

Figure 2: Reactivity divergence. Sulfenyl chlorides are unique in their ability to bridge alkenes, while sulfonyl chlorides are specialized for stable amide bond formation.

Applications in Medicinal Chemistry

Sulfonyl Chlorides: The "Sulfa" Backbone

2,5-Dichlorobenzenesulfonyl chloride is a critical intermediate for synthesizing sulfonamide antibiotics and diuretics. The electron-withdrawing chlorine atoms on the benzene ring increase the acidity of the resulting sulfonamide N-H (

-

Key Application: Synthesis of N-substituted benzenesulfonamides for antibacterial screening.

-

Protocol Note: Reactions with anilines often require pyridine or DMAP catalysis to proceed to completion due to the steric hindrance of the ortho-chloro group.

Sulfenyl Chlorides: Heterocyclic Construction

This compound is rarely found in final drug molecules due to metabolic instability (oxidation to sulfoxide/sulfone). However, it is a powerful tool for constructing S-heterocycles.

-

Key Application: Reaction with alkenes to form 2-chlorothioethers, which can be cyclized to dihydrobenzothiophenes.

-

Protecting Group: The 2,4-dinitrophenylsulfenyl (DNPS) group is more common, but the 2,5-dichloro variant can serve as an amine protecting group that is cleaved by nucleophilic attack (e.g., thiophenol) rather than acid/base hydrolysis.

References

- Synthesis of Sulfonyl Chlorides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

- Reactivity of Sulfenyl Chlorides: Drabowicz, J.; Kiełbasiński, P.; Mikołajczyk, M. Synthesis of Sulphenyl Chlorides and their Derivatives.

-

Physical Properties & Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. [Link]

- Mechanistic Insight: Kice, J. L. Nucleophilic substitution at tricoordinate sulfur. Prog. Inorg. Chem.1972, 17, 147–206.

-

Crystallographic Data (Analog): Vembu, N. et al. Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate.[2] Acta Cryst.2003 , E59, o378.[2] (Provides comparative S-O and S-C bond metrics for substituted benzenesulfonyl derivatives). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzenesulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-dichlorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the compound's reactive nature, this document outlines its known solubility in various organic solvents and presents a detailed, field-proven protocol for the accurate and safe determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate process development, reaction optimization, and formulation design.

Introduction: The Significance of 2,5-Dichlorobenzenesulfonyl Chloride Solubility

2,5-Dichlorobenzenesulfonyl chloride (CAS 5402-73-3) is a vital building block in organic synthesis, primarily utilized in the preparation of sulfonamides, which are prevalent in many therapeutic agents.[1][2] The efficiency of synthetic routes employing this intermediate is profoundly influenced by its solubility in the chosen reaction medium. A comprehensive understanding of its solubility profile across a range of organic solvents is therefore paramount for:

-

Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and minimize side-product formation.

-

Process Development and Scale-Up: Designing robust and reproducible synthetic processes.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

-

Formulation: Developing stable and effective formulations for downstream applications.

This guide addresses the critical need for reliable solubility data and methodologies for this reactive compound.

Physicochemical Properties of 2,5-Dichlorobenzenesulfonyl Chloride

A foundational understanding of the physicochemical properties of 2,5-dichlorobenzenesulfonyl chloride is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O₂S | [3] |

| Molecular Weight | 245.51 g/mol | [3] |

| Appearance | Off-white to pale beige solid/crystalline powder | [4][5] |

| Melting Point | 36-39 °C | [3][4] |

| Reactivity | Moisture-sensitive; reacts with water, alcohols, and amines. | [1][6] |

Known Solubility of 2,5-Dichlorobenzenesulfonyl Chloride

Published data on the quantitative solubility of 2,5-dichlorobenzenesulfonyl chloride is limited. However, qualitative solubility in several common organic solvents has been reported:

| Solvent Class | Solvent | Solubility | Reference(s) |

| Chlorinated Solvents | Chloroform | Soluble | [3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Alcohols | Methanol | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

It is crucial to note that due to the reactivity of the sulfonyl chloride group, dissolution in protic solvents like methanol will likely lead to solvolysis over time. Therefore, for applications requiring the intact molecule, aprotic solvents are recommended.

Factors Influencing Solubility

The solubility of 2,5-dichlorobenzenesulfonyl chloride is governed by the interplay of intermolecular forces between the solute and the solvent, adhering to the principle of "like dissolves like."

-

Polarity: The molecule possesses a polar sulfonyl chloride group and a relatively nonpolar dichlorinated benzene ring. This dual nature suggests that it will be most soluble in solvents of moderate to high polarity that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: 2,5-Dichlorobenzenesulfonyl chloride is a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. However, it lacks hydrogen bond donating capabilities. It will not readily dissolve in highly polar, protic solvents with strong hydrogen bond networks without reaction.

-

Van der Waals Forces: The aromatic ring and chlorine atoms contribute to London dispersion forces, which will facilitate dissolution in nonpolar and aromatic solvents.

The following diagram illustrates the key intermolecular forces influencing the dissolution of 2,5-dichlorobenzenesulfonyl chloride in an organic solvent.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

Given the reactive nature of 2,5-dichlorobenzenesulfonyl chloride, a robust experimental protocol that ensures the integrity of the compound during analysis is essential. The following method utilizes High-Performance Liquid Chromatography (HPLC) for quantification, a technique well-suited for the analysis of sulfonyl chlorides.[7]

Safety Precautions

-

2,5-Dichlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

All solvents should be of high purity and anhydrous to prevent hydrolysis of the sulfonyl chloride.

-

Store 2,5-dichlorobenzenesulfonyl chloride under an inert atmosphere.

Materials and Reagents

-

2,5-Dichlorobenzenesulfonyl chloride (high purity)

-

Anhydrous organic solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, hexane, toluene)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker

Experimental Workflow

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

Sources

- 1. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 2. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Stability and Handling of Arenesulfenyl Chlorides in Atmospheric Conditions

Abstract

Arenesulfenyl chlorides (Ar-S-Cl) are pivotal reagents in synthetic chemistry, serving as potent electrophilic sulfur sources for the formation of C-S, N-S, and O-S bonds. Their utility is particularly pronounced in the development of pharmaceuticals and advanced materials. However, the inherent reactivity that makes them valuable also renders them susceptible to degradation upon exposure to air and moisture. This technical guide provides an in-depth analysis of the stability of arenesulfenyl chlorides, detailing the chemical mechanisms of their decomposition, the influence of aromatic substitution on their reactivity, and best practices for their synthesis, handling, and storage to ensure experimental success and reproducibility.

Introduction: The Double-Edged Sword of Reactivity

Arenesulfenyl chlorides are characterized by a divalent sulfur atom bonded to an aromatic ring and a chlorine atom. This configuration makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. While this reactivity is the cornerstone of their synthetic utility, it is also the root of their instability. The primary culprits for their degradation in a typical laboratory environment are atmospheric moisture (hydrolysis) and, to a lesser extent, disproportionation pathways. Understanding and controlling these degradation pathways is critical for any researcher employing these powerful synthetic intermediates.

The Primary Instability Pathway: Hydrolysis

The most significant and rapid degradation pathway for arenesulfenyl chlorides upon exposure to air is the reaction with ambient moisture. This process, known as hydrolysis, proceeds via a nucleophilic attack of water on the electrophilic sulfur center.

Mechanism of Hydrolysis

The hydrolysis occurs in two main stages:

-

Formation of Arenesulfenic Acid: The initial reaction is a nucleophilic substitution where water attacks the sulfur atom, leading to the displacement of the chloride ion. This forms an intermediate arenesulfenic acid (Ar-S-OH) and hydrochloric acid (HCl).[1] This step is generally fast and is the primary reason why these reagents must be handled under anhydrous conditions.

-

Decomposition of Arenesulfenic Acid: Arenesulfenic acids are themselves notoriously unstable intermediates. They readily undergo self-condensation or disproportionation. The most common pathway is the reaction of two molecules of the sulfenic acid to form an aryl thiosulfinate (Ar-S(O)S-Ar) and water.[2]

The overall process can be visualized as follows:

Caption: Hydrolysis and subsequent disproportionation of arenesulfenyl chlorides.

The formation of aryl thiosulfinates and other secondary products represents a loss of the active sulfenyl chloride, leading to reduced yields and complex product mixtures in subsequent reactions.

The Role of Substituents in Arenesulfenyl Chloride Stability

The electronic nature of the substituents on the aromatic ring has a profound impact on the stability of arenesulfenyl chlorides. This effect is a direct consequence of the substituent's ability to modulate the electrophilicity of the sulfur atom.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halo (-Cl, -Br) groups decrease the electron density on the sulfur atom. This makes the sulfur less susceptible to nucleophilic attack by water, thereby increasing the compound's stability. Arenesulfenyl chlorides with multiple strong EWGs, like 2,4-dinitrobenzenesulfenyl chloride, are often stable, crystalline solids that can be isolated, purified, and stored for extended periods under appropriate conditions.[3][4][5]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the sulfur atom, making it more electrophilic and thus more reactive towards hydrolysis. Arenesulfenyl chlorides bearing EDGs are typically much less stable and are often generated in situ for immediate use in a subsequent reaction.[6]

Data Presentation: Relative Stability of Substituted Arenesulfenyl Chlorides

While precise kinetic data for the hydrolysis of a wide range of arenesulfenyl chlorides is scarce, a qualitative and relative stability trend can be established based on extensive experimental observations in the field. This trend is analogous to that observed for the more studied arenesulfonyl chlorides.[3][7]

| Substituent (X) on X-C₆H₄-S-Cl | Electronic Effect | Relative Stability to Hydrolysis | Typical Handling Strategy |

| 4-NO₂ | Strong Electron-Withdrawing | High | Isolate, purify, and store |

| 2,4-(NO₂)₂ | Very Strong Electron-Withdrawing | Very High | Isolate, purify, and store for years[3] |

| 4-Cl | Weak Electron-Withdrawing | Moderate | Can often be isolated, store with care |

| H | Neutral | Low | Isolate with care or generate in situ |

| 4-CH₃ | Weak Electron-Donating | Very Low | Generate in situ |

| 4-OCH₃ | Strong Electron-Donating | Extremely Low | Generate in situ |

Best Practices for Synthesis, Handling, and Storage

Given their sensitivity, successful use of arenesulfenyl chlorides hinges on rigorous experimental technique. The choice between isolation and in situ generation is dictated by the stability of the specific derivative.

Synthesis and Handling Workflow

A generalized workflow for handling these reagents involves strict exclusion of atmospheric moisture. This is typically achieved using a Schlenk line or a glovebox.

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Chlorination of Bis(2,5-dichlorophenyl) Disulfide

Executive Summary

This application note details the protocol for the chlorination of bis(2,5-dichlorophenyl) disulfide using sulfuryl chloride (

Unlike oxidative chlorinations that yield sulfonyl chlorides (

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via a heterolytic cleavage of the disulfide bond. Sulfuryl chloride acts as a source of "positive chlorine" (

-

Electrophilic Attack: The sulfur atom of the disulfide attacks the chlorine atom of sulfuryl chloride.

-

Cleavage: The intermediate chlorosulfonium salt fragments, releasing sulfur dioxide (

) and generating two equivalents of the sulfenyl chloride.

Chemical Equation:

Visualization: Mechanistic Flow

The following diagram illustrates the molecular transformation and electron flow.

Caption: Heterolytic cleavage of the disulfide bond by sulfuryl chloride to yield sulfenyl chloride.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Bis(2,5-dichlorophenyl) disulfide | Substrate | 1.0 | Solid, typically stable.[1] |

| Sulfuryl Chloride ( | Reagent | 1.05 | Corrosive/Lachrymator. Freshly distilled preferred if yellow. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous (max 0.05% |

| Pyridine (Optional) | Catalyst | 0.05 | Use only if reaction is sluggish. |

Detailed Workflow

Safety Pre-Check: Perform all operations in a functioning fume hood.

Step 1: Inert Setup[1]

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize

and -

Flush the system with dry nitrogen for 15 minutes.

Step 2: Substrate Dissolution

-

Charge the flask with Bis(2,5-dichlorophenyl) disulfide (10 mmol, 3.56 g).

-

Add Anhydrous DCM (40 mL). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 3: Reagent Addition

-

Dilute Sulfuryl Chloride (10.5 mmol, 0.85 mL) in 5 mL of anhydrous DCM in the addition funnel.

-

Add the

solution dropwise over 20 minutes.-

Observation: The solution color will likely deepen (yellow/orange) as the sulfenyl chloride forms. Gas evolution (

) will be observed.

-

Step 4: Reaction & Maturation

-

After addition, allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for an additional 1-2 hours.

-

Monitoring: Reaction progress can be monitored by TLC. Note that sulfenyl chlorides are unstable on silica; quench a small aliquot with methanol (forming the methyl sulfenate) or an amine (forming a sulfenamide) before spotting.

-

Step 5: Workup & Isolation

-

Degassing: Briefly apply a light vacuum (carefully, to avoid boiling off solvent) or purge vigorously with nitrogen to remove residual

and -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

. -

Product: The residue is This compound , typically a colored oil or low-melting solid.

-

Stability Note: Sulfenyl chlorides are moisture-sensitive.[1] Use immediately in the next step or store under inert gas at -20°C.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization & Troubleshooting

Identification

Direct characterization of sulfenyl chlorides is difficult due to hydrolysis.

-

Derivatization (Recommended): React a sample with morpholine or piperidine. The resulting sulfenamide is stable and can be characterized by NMR/MS.

-

Reaction:

-

-

1H NMR: The aromatic proton signals of the product will be deshielded relative to the disulfide starting material due to the electron-withdrawing nature of the -SCl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Disulfide is too electron-deficient. | Add catalytic Pyridine (1-5 mol%) or warm to reflux ( |

| Product Hydrolysis | Moisture in solvent or atmosphere. | Ensure DCM is distilled over |

| Over-Chlorination | Excess | Strictly control stoichiometry (1.05 eq). Keep temp |

| Solid Precipitate | Polymerization or salt formation. | Filter under inert gas.[1] The product should be soluble in DCM. |

Process Safety (HSE)

-

Sulfuryl Chloride (

):-

Hazard: Causes severe skin burns and eye damage. Reacts violently with water to release

and -

Control: Handle only in a fume hood. Wear butyl rubber gloves. Have dry sand or Class D extinguisher available.

-

-

Sulfenyl Chlorides:

-

Hazard: Potent sensitizers and irritants. High reactivity with nucleophiles (DNA/proteins).

-

Control: Double-glove. Destroy excess reagent with aqueous sodium bisulfite or dilute ammonia after the reaction is quenched.

-

References

-

Magee, P. S. (1971). The Chemistry of Sulfenyl Halides. In: Sulfur in Organic and Inorganic Chemistry. Vol 1. Marcel Dekker.

-

Harpp, D. N., et al. (1978). Desulfurization of disulfides with sulfuryl chloride. Journal of Organic Chemistry, 43(12), 2447-2450.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Sulfuryl Chloride.

-

BenchChem. (2025). Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride (Analogous Chemistry).

-

PubChem. (2025).[2] Bis(2,5-dichlorophenyl) disulfide Compound Summary.

Sources

preparation of sulfenamides using 2,5-dichlorobenzenesulfenyl chloride

Application Note: Precision Synthesis of S-(2,5-Dichlorophenyl)sulfenamides

Abstract & Introduction

Sulfenamides (

The 2,5-dichloro substitution pattern provides two strategic advantages:

-

Electronic Modulation: The chlorine atoms exert an inductive electron-withdrawing effect (

), increasing the electrophilicity of the sulfur atom during synthesis, yet lacking the strong resonance withdrawal of a nitro group, which modulates the lability of the resulting S-N bond. -

Steric Shielding: The ortho-chloro substituent provides steric hindrance that protects the sulfur center from premature nucleophilic attack, enhancing the stability of the sulfenamide against hydrolysis compared to unsubstituted phenylsulfenamides.

This guide details the synthesis of sulfenamides using this compound, focusing on anhydrous protocols to maximize yield and purity.

Chemical Basis & Mechanism[1][2]

The formation of sulfenamides from sulfenyl chlorides is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur center.[1]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the amine attacks the sulfur atom of the sulfenyl chloride.[1]

-

Displacement: Chloride is displaced as a leaving group.[1]

-

Deprotonation: A base (excess amine or auxiliary base like Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent the protonation of the unreacted amine.

Reaction Equation:

Figure 1: Mechanistic pathway for sulfenamide formation via nucleophilic substitution at sulfur.

Experimental Protocols

Pre-requisites & Safety

-

Moisture Sensitivity: this compound hydrolyzes rapidly to form HCl and the corresponding disulfide/thiosulfonate. All glassware must be flame-dried.

-

Hazards: The reagent is corrosive and a lachrymator. Work in a well-ventilated fume hood.

Protocol A: Standard Synthesis (Primary/Secondary Amines)

Best for robust, non-precious amines where excess amine can be used as the base.

Materials:

-

This compound (1.0 equiv)

-

Amine substrate (2.1 equiv)

-

Anhydrous Diethyl Ether (

) or Dichloromethane (DCM) -

Inert Atmosphere (

or

Step-by-Step:

-

Preparation: Dissolve the amine (2.1 equiv) in anhydrous

(0.5 M concentration) in a round-bottom flask under nitrogen. -

Cooling: Cool the solution to

using an ice bath. -

Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous

. Add this solution dropwise to the amine over 20 minutes.-

Note: A white precipitate (amine hydrochloride salt) will form immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (typically non-polar shift).

-

Workup:

-

Filter off the precipitated amine hydrochloride salt.

-

Wash the filtrate with cold water (

) and brine ( -

Dry over anhydrous

.[2]

-

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (silica gel).

Protocol B: The "Scavenger Base" Method (Amino Acids/Complex Amines)

Best for expensive amines or amino acid derivatives where stoichiometry must be 1:1.

Materials:

-

This compound (1.0 equiv)

-

Amine/Amino Acid Ester (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous DCM[1]

Step-by-Step:

-

Solubilization: Dissolve the amine substrate (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under nitrogen. Cool to

(salt-ice bath). -

Controlled Addition: Add the sulfenyl chloride (1.0 equiv) in DCM dropwise.

-

Critical: Maintain temperature below

during addition to prevent side reactions (e.g., disulfide formation).

-

-

Digestion: Stir at

for 1 hour, then allow to warm to RT over 1 hour. -

Quench: Quench with dilute aqueous

. -

Extraction: Separate phases. Wash organic layer with

citric acid (to remove residual amines) followed by brine. -

Isolation: Dry (

), filter, and concentrate.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of sulfenamides using the Scavenger Base method.

Data & Troubleshooting

Optimization Table: Solvent & Base Effects

| Parameter | Condition | Outcome | Notes |

| Solvent | DCM (Anhydrous) | Excellent | High solubility, easy workup. |

| Solvent | THF | Good | Requires drying; amine salts may remain soluble. |

| Solvent | DMF | Poor | Difficult to remove; promotes hydrolysis. |

| Base | Triethylamine (TEA) | Excellent | Cheap, easy to wash out. |

| Base | Pyridine | Moderate | Harder to remove; can form colored complexes. |

| Base | Excess Amine | Good | Only viable for cheap, volatile amines. |

Troubleshooting Guide:

-

Issue: Low Yield / Recovery of Disulfide (

).-

Cause: Moisture in the solvent hydrolyzed the sulfenyl chloride.

-

Fix: Redistill DCM over

or use molecular sieves. Ensure the sulfenyl chloride is fresh (yellow/orange crystals, not oil).

-

-

Issue: Product Decomposition on Silica.

References

-

Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087. (Foundational sulfur chemistry).

-

Drabowicz, J., et al. (2008). Synthesis of Sulfenamides. In: Science of Synthesis, Vol 39. Thieme Chemistry. (Authoritative text on S-N bond formation).

-

Davis, F. A., et al. (1973). Chemistry of the sulfur-nitrogen bond. IV. Electronic effects on the stability of sulfenamides. Journal of Organic Chemistry, 38(16), 2809–2813.

-

Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. (Classic protocol for Nps, applicable to 2,5-dichloro analogs).

Sources

Troubleshooting & Optimization

removing over-chlorinated byproducts from sulfenyl chloride synthesis

Subject: Troubleshooting & Removal of Over-Chlorinated Byproducts (

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. If you are observing solid precipitates in your sulfenyl chloride (

In sulfenyl chloride synthesis, particularly via the Zincke disulfide cleavage , the reaction is not a simple endpoint.[2] It is often governed by a reversible equilibrium between the desired sulfenyl chloride and the trichloride species:

[2]The trichloride (

Module 1: Diagnostic & Detection (Triage)

Q: How do I definitively distinguish between my sulfenyl chloride ( ) and the over-chlorinated trichloride ( )?

A: Visual inspection is your first indicator, but NMR is your confirmation tool.[1][2]

| Feature | Sulfenyl Chloride ( | Organosulfur Trichloride ( |

| Physical State | Typically a yellow/orange liquid or oil.[1][2] | Often a white or pale yellow crystalline solid . |

| Solubility | Soluble in non-polar solvents (Pentane, DCM).[2] | Poor solubility in non-polar solvents; may precipitate out.[1][2] |

| Reactivity | Reacts with alkenes to form | Acts as a chlorinating agent; releases |

Troubleshooting Tip: If your reaction mixture turns into a slurry of white crystals upon cooling, do not filter and discard the solid immediately. That solid is likely

Module 2: Prevention Strategies (Process Control)

Q: I am using chlorine gas ( ). Why am I consistently getting over-chlorinated products?

A: Chlorine gas is an aggressive, hard electrophile.[1][2] It is difficult to meter precisely on a small scale, leading to local excesses that drive the equilibrium toward

Protocol Adjustment:

Switch to Sulfuryl Chloride (

-

Why?

is a liquid, allowing for precise volumetric addition.[1][2] It releases -

Stoichiometry: Use exactly 0.95 to 1.0 equivalents relative to the sulfur atom (or 1.0 equiv per disulfide bond).[1][2] Never use excess "to ensure completion."

-

Temperature: Maintain reaction temperature between -10°C and 0°C . Higher temperatures favor radical decomposition and over-chlorination.[1][2]

Q: Does the solvent choice impact over-chlorination?

A: Yes.

-

Recommended: Non-polar, inert solvents like Carbon Tetrachloride (

) (if permitted) or Dichloromethane ( -

Avoid: Ethers (cleaved by

) or reactive aromatics (susceptible to Friedel-Crafts chlorination by the byproduct).[1][2]

Module 3: Purification & Remediation (The Fix)[1][3]

Q: I have confirmed the presence of . How do I remove it without destroying my product?

A: You do not "remove" it; you convert it. Because the formation of

Method A: Thermal Dissociation under Vacuum (Preferred)

This method utilizes Le Chatelier's principle.[1][2] By lowering the pressure and applying mild heat,

-

Setup: Place the crude mixture in a flask connected to a high-vacuum manifold (0.1 – 1.0 mmHg) with a liquid nitrogen trap.

-

Process: Gently heat the flask to 30–40°C (do not exceed 50°C to avoid decomposition).

-

Observation: The white solid (

) will disappear as it dissociates into -

Verification: Re-check

NMR. The downfield signals should vanish.

Method B: Inert Gas Sparging

If the product is too volatile for high vacuum:

-

Heat the mixture to 40°C .

-

Sparge vigorously with dry Nitrogen (

) or Argon for 1-2 hours. -

The inert gas stream carries away the dissociated

, shifting the equilibrium.[2]

Method C: Fractional Distillation (High Risk)

Warning: Sulfenyl chlorides are thermally unstable.[1][2]

-

Only use this if Method A fails.

-

Requirement: High vacuum (<0.5 mmHg) is mandatory to keep the bath temperature below 60°C.[1][2]

-

Note:

often decomposes/dissociates during distillation, so the distillate may be purer

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for handling crude sulfenyl chloride mixtures.

Caption: Decision logic for diagnosing and reverting over-chlorinated trichloride species in sulfenyl chloride synthesis.

Module 4: Storage & Stability (FAQ)

Q: Can I store the purified sulfenyl chloride?

A: Storage is not recommended.[1][2] Sulfenyl chlorides are highly moisture-sensitive and can disproportionate over time.[1][2]

-

Hydrolysis: Reaction with trace moisture yields sulfinyl chlorides (

) and HCl.[1][2] -

Best Practice: Synthesize fresh and use immediately in the subsequent coupling step (e.g., reaction with alkene or amine).[2]

-

If Storage is Unavoidable: Store at -20°C under Argon in a sealed ampoule.

Q: What if I see peaks for Sulfonyl Chloride ( )?

A: This indicates oxidation, likely from atmospheric oxygen or moisture during the reaction.[1][2] Unlike the trichloride, sulfonyl chlorides cannot be reverted to sulfenyl chlorides.[2]

-

Action: If the impurity level is low (<5%), proceed. If high, you must restart the synthesis under stricter exclusion of air/moisture.[2]

References

-

Douglass, I. B., & Norton, R. V. (1968).[1][2] Methanesulfenyl chloride.[1][2] V. Spontaneous decomposition of methanesulfenyl chloride and methylsulfur trichloride. The Journal of Organic Chemistry, 33(5), 2104-2106.[1][2] Link[2]

-

BenchChem. (2025).[1][2][3] A Comparative Guide: The Advantages of Sulfuryl Chloride over Gaseous Chlorine in Chemical Synthesis. Link

-

Organic Syntheses. p-Toluenesulfinyl Chloride. Org. Synth. 1954, 34,[2] 93. Link

-

Kee, M. L., & Douglass, I. B. (1970).[1][2] The Synthesis of Sulfinyl Chlorides.[1][2][4][5][6][7][8][9] A Review. Organic Preparations and Procedures, 2(3), 235-244.[2] Link[2]

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Technical Overview. Link

Sources

- 1. US1765688A - Process of making sulphuryl chloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US1765688A - Process of making sulphuryl chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 8. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

1H NMR Chemical Shift Guide: 2,5-Dichlorobenzenesulfenyl Chloride

The following guide details the 1H NMR characterization of 2,5-dichlorobenzenesulfenyl chloride , a specialized intermediate used in heterocycle synthesis and drug discovery.

Executive Summary

This compound (PhSCl derivative) is a reactive electrophile widely used to introduce the 2,5-dichlorophenylthio moiety into organic molecules. Unlike its stable sulfonyl chloride counterpart, the sulfenyl chloride is often generated in situ or used immediately due to its moisture sensitivity.

Accurate 1H NMR analysis is critical for:

-

Confirming Regiochemistry: Distinguishing the 2,5-substitution pattern from 2,4- and 3,4-dichloro isomers.

-

Purity Assessment: Verifying the complete conversion of the thiol precursor (–SH) to the sulfenyl chloride (–SCl).

Spectral Characterization

The 1H NMR spectrum of this compound is characterized by a distinct three-spin AMX system (or ABX depending on solvent resolution) in the aromatic region.

Predicted Chemical Shifts (CDCl₃, 400 MHz)

Note: Values are derived from high-fidelity analogues (thioesters/disulfides) and corrected for the electron-withdrawing nature of the –SCl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Structural Environment |

| H-6 | 7.60 – 7.65 | Doublet (d) | Ortho to –SCl; Deshielded by S-Cl anisotropy. | |

| H-3 | 7.45 – 7.52 | Doublet (d) | Ortho to Cl (C-2); Shielded relative to H-6. | |

| H-4 | 7.35 – 7.42 | Doublet of Doublets (dd) | Para to –SCl; Vicinal to H-3. |

Spectral Fingerprint Analysis

The key to identifying this compound is the coupling pattern :

-

H-3 and H-4 form a strong ortho-coupling system (

Hz). -

H-6 appears as a narrow doublet (or singlet in low resolution) due to long-range meta-coupling with H-4 (

Hz). -

Absence of Thiol Proton: The disappearance of the thiol (–SH) singlet (typically

3.8–4.2 ppm for thiophenols) confirms the formation of the –SCl species.

Comparative Analysis: Isomer Distinction

Distinguishing the 2,5-isomer from commercially available alternatives is a common QC challenge.

| Isomer | Substitution Pattern | Key 1H NMR Feature |

| 2,5-Dichloro | 1-SCl, 2-Cl, 5-Cl | d, dd, d pattern. H-6 is isolated (meta-coupled only). H-3/H-4 are ortho-coupled. |

| 2,4-Dichloro | 1-SCl, 2-Cl, 4-Cl | d, dd, d pattern. H-3 is isolated (meta-coupled). H-5/H-6 are ortho-coupled. H-6 is most deshielded. |

| 3,4-Dichloro | 1-SCl, 3-Cl, 4-Cl | d, d, dd pattern. H-2 is isolated (meta-coupled). H-5/H-6 are ortho-coupled. |

| 2,6-Dichloro | 1-SCl, 2-Cl, 6-Cl | d, t (A2B system). Symmetric. H-3/H-5 are equivalent doublets; H-4 is a triplet. |

Visualization: Structural Assignments

The following diagram illustrates the proton assignments and coupling networks.

Caption: Structural connectivity and proton coupling network. Red arrows indicate strong ortho coupling; blue dashed arrows indicate weak meta coupling.

Experimental Protocol: Synthesis & Analysis

Objective: Preparation of this compound from 2,5-dichlorothiophenol for immediate NMR analysis.

Reagents

-

Precursor: 2,5-Dichlorothiophenol (CAS: 5858-18-4)

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Solvent: Anhydrous CH₂Cl₂ or CCl₄ (NMR grade for direct analysis)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 2,5-dichlorothiophenol in 2.0 mL of anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

-

Chlorination: Cool the solution to 0°C. Add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise.

-

Mechanism:[1] The thiol attacks the sulfuryl chloride, releasing SO₂ and HCl gas.

-

-

Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes. The solution typically turns distinctively yellow/orange.

-

Work-up (Optional): For NMR analysis, remove the solvent and volatile byproducts (SO₂, HCl) under high vacuum. Do not use aqueous work-up as the sulfenyl chloride hydrolyzes rapidly.

-

NMR Sample: Redissolve the residue immediately in CDCl₃ (dry, neutralized with K₂CO₃ to remove acid traces if necessary) and transfer to an NMR tube.

Critical QC Checkpoint

-

Pass: Absence of triplet at ~1.3 ppm (thiol impurity) and absence of broad singlet at ~3.8 ppm (–SH). Presence of clean aromatic AMX pattern.

-

Fail: Presence of disulfide peaks (often symmetric and slightly upfield) indicates incomplete chlorination or hydrolysis.

References

-

Chemical Book. (2025). 2,5-Dichlorobenzenesulfonyl chloride Product Description and Properties.

-

Royal Society of Chemistry. (2011). Synthesis of S-(2,5-Dichlorophenyl) 4-nitrobenzothioate (Thioester Analog NMR Data).

-

National Institutes of Health (NIH). (2010). A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides.

-

Organic Syntheses. (1921). Preparation of Thiophenol Derivatives.[2][3] Org.[4][5] Synth. 1921, 1, 71.

-

Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities.[5]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.